![molecular formula C9H10N2S B1270155 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol CAS No. 53440-31-6](/img/structure/B1270155.png)
2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol often involves reactions between various hydrazinecarboxylates and aminopropylimidazol, leading to novel compounds with imidazolyl groups. For instance, Ünver et al. (2009) described the synthesis of novel compounds through reactions of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol, offering insights into the synthetic pathways that could be relevant for synthesizing this compound derivatives (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been characterized by various spectroscopic techniques, including UV–vis, IR, NMR, and mass spectrometry, alongside X-ray crystallography. These studies provide detailed insights into the structural aspects of the imidazole ring and its integration into complex molecules. For example, Shang et al. (2009) explored the crystal structure of a related compound, highlighting the envelope conformation of the imidazole ring and its interactions within the crystal lattice (Shang, Ren, Wang, Lu, & Yang, 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of this compound derivatives are of considerable interest. The imidazole ring in these compounds participates in various chemical reactions, including nucleophilic substitutions and the formation of coordination polymers. Patra and Goldberg (2013) demonstrated the synthesis of a coordination polymer involving an imidazole-derived ligand, suggesting potential reactivity pathways for this compound (Patra & Goldberg, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWBCYJZWQKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420607 | |
Record name | 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53440-31-6 | |
Record name | 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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